![molecular formula C8H9NO B575068 2-[(E)-prop-1-enoxy]pyridine CAS No. 179938-97-7](/img/structure/B575068.png)
2-[(E)-prop-1-enoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-prop-1-enoxy]pyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-prop-1-enoxy]pyridine typically involves the reaction of pyridine with propenyl halides under basic conditions. One common method is the reaction of pyridine with 1-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
化学反应分析
Types of Reactions
2-[(E)-prop-1-enoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-[(E)-prop-1-enoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(E)-prop-1-enoxy]pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
2-[(1E)-1-Propenyl]pyridine: Similar structure but lacks the oxygen atom in the propenyl group.
2-Vinylpyridine: Contains a vinyl group instead of a propenyl group.
2-Allylpyridine: Contains an allyl group instead of a propenyl group.
Uniqueness
2-[(E)-prop-1-enoxy]pyridine is unique due to the presence of the propen-1-yloxy group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
179938-97-7 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.166 |
IUPAC 名称 |
2-[(E)-prop-1-enoxy]pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-7H,1H3/b7-2+ |
InChI 键 |
HSQIUNHYZOLOCX-FARCUNLSSA-N |
SMILES |
CC=COC1=CC=CC=N1 |
同义词 |
Pyridine, 2-(1-propenyloxy)-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


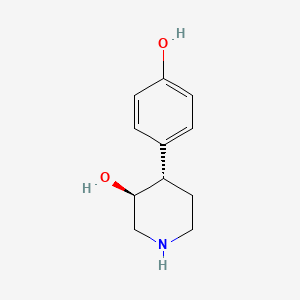
![Propanoic acid, 2-[(hydroxyacetyl)imino]- (9CI)](/img/new.no-structure.jpg)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B574996.png)
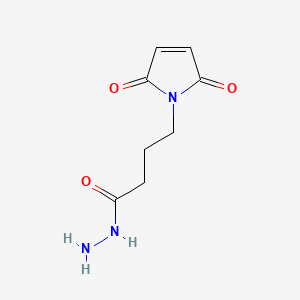
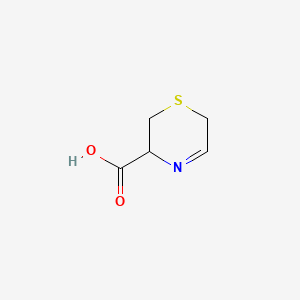
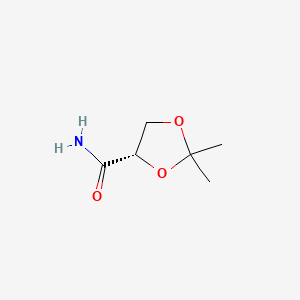
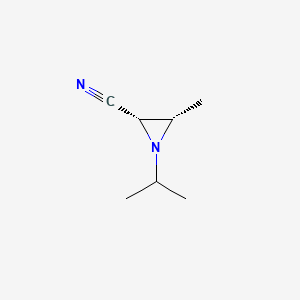
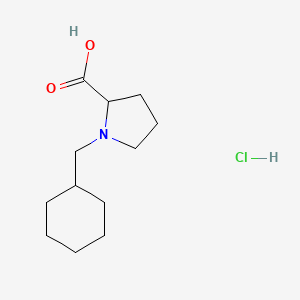
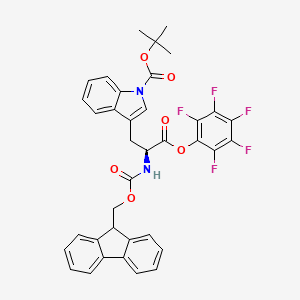
![Methyl N-[3-chloro-1-(methylamino)-1-oxopropan-2-yl]-L-valinate](/img/structure/B575007.png)
![N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide](/img/structure/B575008.png)
